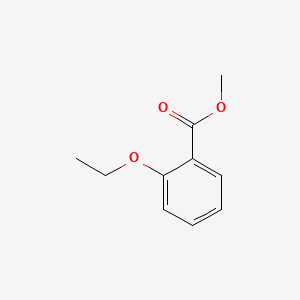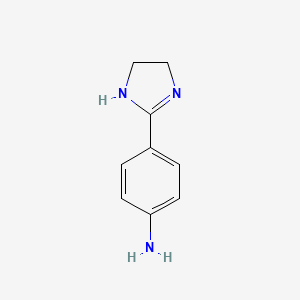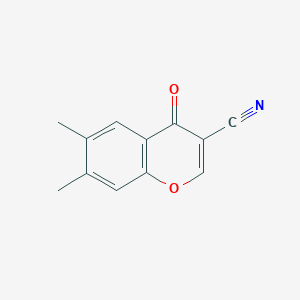
5-Nonanol
概要
説明
5-Nonanol, also known as nonan-5-ol, is an organic compound with the molecular formula C₉H₂₀O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is a colorless liquid with a mild, pleasant odor and is used in various industrial and research applications .
準備方法
Synthetic Routes and Reaction Conditions
5-Nonanol can be synthesized through the hydrogenation of nonanal, which is a nine-carbon aldehyde. The process involves the following steps:
Raw Material Preparation: Nonanal is prepared either through petrochemical routes or bio-fermentation.
Reaction Process: Nonanal is hydrogenated in the presence of a metal catalyst such as nickel or copper.
Post-Treatment: The reaction mixture is cooled, and the product is separated through distillation. Acidic impurities are removed by alkaline washing, followed by water washing to neutralize the solution.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves continuous hydrogenation in large reactors, followed by automated distillation and purification systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
5-Nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to nonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to nonane using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a nickel catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: Nonane.
Substitution: Nonyl halides.
科学的研究の応用
5-Nonanol is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: In studies involving the effects of alcohols on biological systems.
Medicine: As a potential antifungal agent due to its ability to disrupt fungal cell membranes.
Industry: In the production of fragrances, plasticizers, and stabilizers for inks
作用機序
The mechanism of action of 5-Nonanol involves its interaction with cell membranes. It can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. This property makes it effective as an antifungal agent. The compound can also induce apoptosis in fungal cells by causing mitochondrial membrane depolarization and reactive oxygen species accumulation .
類似化合物との比較
Similar Compounds
1-Nonanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.
2-Nonanol: A secondary alcohol with the hydroxyl group attached to the second carbon atom.
3-Nonanol: A secondary alcohol with the hydroxyl group attached to the third carbon atom
Uniqueness of 5-Nonanol
This compound is unique due to its position of the hydroxyl group on the fifth carbon atom, which gives it distinct chemical and physical properties compared to its isomers. Its specific structure makes it suitable for certain industrial applications, such as in the production of fragrances and plasticizers, where other isomers may not be as effective .
特性
IUPAC Name |
nonan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-5-7-9(10)8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBBRODPXVPZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211368 | |
| Record name | Nonan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-93-8 | |
| Record name | 5-Nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonan-5-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-NONANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonan-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Nonanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MKD8SMM75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological role of 5-Nonanol?
A1: this compound acts as a significant component of the aggregation pheromone for several insect species, notably the red palm weevil (Rhynchophorus ferrugineus) and the West Indian sugarcane borer (Metamasius hemipterus). [, , , , ]
Q2: How does this compound function as an aggregation pheromone?
A2: Male weevils release this compound, often in combination with other pheromone compounds, to attract both males and females for mating and aggregation. This pheromonal communication plays a crucial role in the weevils' life cycle and colonization strategies. [, , , ]
Q3: Is this compound enantioselective in its pheromonal activity?
A3: Yes, research has shown that the (4S,5S)- enantiomer of 4-methyl-5-nonanol (ferrugineol), of which this compound is a component, is the naturally occurring and biologically active form for certain palm weevils, including Rhynchophorus vulneratus and Metamasius hemipterus. []
Q4: How is this compound used in pest control?
A4: Synthetic this compound, often in combination with other pheromone components and/or kairomones, is used in traps to monitor and manage weevil populations, particularly in palm plantations. [, , , , , , ]
Q5: What is the role of plant volatiles in enhancing this compound's attractiveness?
A5: Plant volatiles, particularly those released from damaged or fermenting palm tissues, synergistically enhance the attractiveness of this compound to weevils. This synergy highlights the importance of combining pheromones with kairomones in trapping strategies. [, , ]
Q6: Are there variations in trap designs for optimizing this compound's efficacy?
A6: Yes, research indicates that trap design influences the effectiveness of this compound-based lures. Factors such as trap type (e.g., bucket traps, vane traps), trap placement (ground level vs. aerial), and the addition of food baits significantly affect weevil capture rates. [, ]
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C9H20O, and its molecular weight is 144.26 g/mol.
Q8: What are some key spectroscopic features of this compound?
A8: this compound can be characterized by techniques like gas chromatography-mass spectrometry (GC-MS), which reveals characteristic fragmentation patterns. It would also show infrared (IR) absorption peaks corresponding to O-H and C-H stretches, and nuclear magnetic resonance (NMR) signals consistent with its structure.
Q9: What is known about the solubility and dissolution of this compound?
A9: this compound has limited solubility in water but is miscible with various organic solvents. Its dissolution rate can vary depending on the solvent and other factors like temperature. []
Q10: Can this compound be produced from renewable resources?
A10: Yes, research has demonstrated the production of this compound from γ-valerolactone (GVL), a platform chemical derived from biomass. This process involves several catalytic steps, including the conversion of GVL to pentanoic acid, followed by ketonization to 5-nonanone and subsequent reduction. []
Q11: What are the challenges associated with the production of this compound from GVL?
A11: One challenge is the presence of impurities like water and 5-nonanone, which can inhibit the catalytic activity and reduce the overall yield of this compound. []
Q12: Are there other synthetic routes to produce this compound?
A12: Yes, this compound can be synthesized through various routes, including the Grignard reaction of an appropriate aldehyde with a suitable Grignard reagent. [, , ]
Q13: Can this compound be used as a starting material for other valuable chemicals?
A13: Yes, this compound can be dehydrated to produce nonenes, which are valuable intermediates in the production of fuels and other chemicals. []
Q14: How is this compound typically quantified in biological or environmental samples?
A14: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for the identification and quantification of this compound in complex mixtures. This technique offers high sensitivity and selectivity. [, , ]
Q15: What other analytical techniques are relevant for studying this compound?
A15: Techniques like electroantennography (EAG) are used to study the electrophysiological responses of insect antennae to this compound, providing insights into its pheromonal activity. []
Q16: What measures are taken to ensure the quality and consistency of this compound used in research or applications?
A16: Analytical methods for quantifying and characterizing this compound need to be validated for accuracy, precision, and specificity. [] Quality control measures during synthesis, storage, and handling are crucial to maintain its purity and efficacy. []
Q17: What is known about the environmental impact of this compound?
A17: While this compound is naturally occurring, its widespread use in pest control requires careful consideration of its potential impact on non-target organisms and the environment. []
Q18: Are there eco-friendly alternatives or substitutes for this compound-based pest control?
A18: Research into alternative pest control strategies, including biological control agents and integrated pest management (IPM) approaches, can offer more sustainable solutions. []
Q19: How can the environmental impact of this compound be minimized?
A19: Responsible use, including optimized trap designs, controlled release formulations, and the exploration of biodegradable alternatives, can help minimize its environmental footprint. []
Q20: What are some promising areas of research related to this compound?
A20: Further research on the molecular mechanisms of this compound perception in insects, the development of more efficient and environmentally friendly trapping systems, and the exploration of its potential in other applications are promising avenues for future investigations.
Q21: What are some research infrastructure and resources crucial for advancing our understanding of this compound?
A21: Access to advanced analytical tools like GC-MS and EAG, along with insect rearing facilities and field research stations, are essential for comprehensive studies on this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(5-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1584459.png)



